molecular formula C13H14O B095876 1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one CAS No. 17429-36-6

1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

Cat. No.: B095876
CAS No.: 17429-36-6
M. Wt: 186.25 g/mol
InChI Key: NTASQMWLMVNJSS-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one is an organic compound with a unique structure that includes a biphenyl core with a methyl group and a ketone functionality

Scientific Research Applications

1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

The synthesis of 1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of biphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a temperature range of 0-5°C to ensure high yield and selectivity. Industrial production methods may involve similar routes but on a larger scale, with optimizations for cost and efficiency.

Chemical Reactions Analysis

1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common reagents and conditions for these reactions include acidic or basic environments, appropriate solvents like dichloromethane or ethanol, and controlled temperatures to ensure desired product formation.

Mechanism of Action

The mechanism by which 1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or signaling processes. The exact molecular targets and pathways involved can vary based on the specific application and context of use.

Comparison with Similar Compounds

1-Methyl-2,3-dihydro-[1,1’-biphenyl]-4(1H)-one can be compared with other similar compounds such as:

    Biphenyl: Lacks the ketone functionality, making it less reactive in certain chemical reactions.

    Acetophenone: Contains a single phenyl ring with a ketone group, differing in structure and reactivity.

    Benzophenone: Features two phenyl rings with a ketone group, similar in structure but with different chemical properties.

Properties

IUPAC Name

4-methyl-4-phenylcyclohex-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTASQMWLMVNJSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90938489
Record name 1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51020-13-4, 17429-36-6
Record name NSC250970
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=250970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methyl-2,3-dihydro[1,1'-biphenyl]-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90938489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
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1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
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1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
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1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
Reactant of Route 5
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one
Reactant of Route 6
1-Methyl-2,3-dihydro-[1,1'-biphenyl]-4(1H)-one

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